molecular formula C12H16O3 B14430962 Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- CAS No. 80292-71-3

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)-

Cat. No.: B14430962
CAS No.: 80292-71-3
M. Wt: 208.25 g/mol
InChI Key: MRDMGGOYEBRLPD-UHFFFAOYSA-N
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Description

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- (CAS 80292-71-3) is a substituted acetophenone derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features two ethoxy groups: one at the 2-position of the acetophenone moiety and another at the 2-position of the attached phenyl ring. The compound’s IUPAC name reflects this substitution pattern, and its SMILES notation is CCOCC(=O)C1=CC=CC=C1OCC . The presence of ethoxy groups confers moderate lipophilicity, as evidenced by its calculated XLogP3 value of 2.2 .

Properties

CAS No.

80292-71-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-1-(2-ethoxyphenyl)ethanone

InChI

InChI=1S/C12H16O3/c1-3-14-9-11(13)10-7-5-6-8-12(10)15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MRDMGGOYEBRLPD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- with structurally related ethanone derivatives, focusing on substituent effects, physical properties, and functional relevance:

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications References
Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- (80292-71-3) C₁₂H₁₆O₃ 208.25 Dual ethoxy groups (ortho positions) Moderate lipophilicity (XLogP3: 2.2)
Ethanone, 2-hydroxy-1-phenyl (582-24-1) C₈H₈O₂ 136.15 2-hydroxy group High polarity, hydrogen bonding capacity
Ethanone, 1-(2-thienyl)- (88-15-3) C₆H₆OS 126.17 Thienyl (sulfur-containing aromatic ring) Aromatic reactivity, potential in catalysis
2-((4-(Dichloroacetyl)phenyl)amino)-2-ethoxy-1-(4-nitrophenyl)ethanone (27695-59-6) C₁₈H₁₆Cl₂N₂O₅ 411.26 Chloro, nitro, and ethoxy groups Flammable, moderate toxicity (ipr-mus LD₅₀: 3 g/kg)
1-(2-Amino-6-nitrophenyl)ethanone (56515-63-0) C₈H₈N₂O₃ 180.16 Amino and nitro groups Reactivity in substitution reactions

Key Analysis

Substituent Effects on Reactivity and Solubility: The dual ethoxy groups in the target compound act as electron-donating groups, stabilizing the acetophenone core through resonance and inductive effects. This contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ), which increase electrophilicity and reactivity in nucleophilic substitutions. Compared to Ethanone, 2-hydroxy-1-phenyl , the ethoxy groups reduce polarity, lowering solubility in polar solvents but enhancing compatibility with hydrophobic matrices.

Molecular Size and Functional Applications: The target compound’s molecular weight (208.25 g/mol) places it between smaller derivatives like Ethanone, 1-(2-thienyl)- (126.17 g/mol) and bulkier halogenated analogs (e.g., 411.26 g/mol in ). Mid-sized molecules like this often balance bioavailability and synthetic utility. Thienyl-containing derivatives (e.g., ) exhibit unique aromatic properties due to sulfur’s electronegativity, enabling applications in conductive materials or organometallic catalysis, whereas ethoxy-substituted compounds may serve as intermediates in drug design (e.g., azilsartan impurity analogs ).

Toxicity and Safety Profiles :

  • Halogenated analogs (e.g., ) demonstrate higher hazards, including flammability and toxicity (e.g., intraperitoneal LD₅₀ of 3 g/kg in ). In contrast, the target compound’s lack of nitro or halogen substituents suggests a safer profile, though thorough toxicological studies are lacking .

Synthetic Utility: The ethoxy groups in the target compound may enhance stability in condensation reactions, as seen in thiourea-mediated syntheses of thiazol-2-amines . Similar ethoxy-acetophenone derivatives are also used in LC-MS/MS impurity profiling , highlighting analytical relevance.

Research Findings and Gaps

  • Structural Insights : NMR and HSQC data for analogs (e.g., ) confirm the importance of substituent positioning in electronic environments. For the target compound, the ortho-ethoxy arrangement likely induces steric hindrance, affecting crystallization and spectroscopic signatures.
  • Predicted Properties : Computational data for the target compound (e.g., Topological Polar Surface Area: 35.5 Ų ) suggest moderate membrane permeability, aligning with lipophilicity trends in drug-like molecules.
  • Data Limitations : Experimental data on melting/boiling points, solubility, and toxicity for the target compound are absent in the provided evidence, necessitating further empirical studies.

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